

An In-Depth Technical Guide to the Biological Targets of C25-140

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Compound of Interest

Compound Name: C25-140

Cat. No.: B606444

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets and mechanism of action of **C25-140**, a first-in-class small molecule inhibitor. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's activity, relevant signaling pathways, and the experimental protocols used for its characterization.

Core Target and Mechanism of Action

C25-140 is a selective inhibitor of the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and the ubiquitin-conjugating enzyme E2 N (Ubc13, also known as UBE2N).[1][2] TRAF6 is a key E3 ubiquitin ligase that, in conjunction with the E2 enzyme complex Ubc13/Uev1a, catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains on substrate proteins.[1][2] These non-degradative ubiquitin chains serve as signaling scaffolds, crucial for the activation of downstream pathways, most notably the canonical nuclear factor- κ B (NF- κ B) signaling cascade.[1][2][3]

C25-140 directly binds to TRAF6, thereby sterically hindering its interaction with Ubc13.[2][4] This disruption prevents the TRAF6-mediated synthesis of K63-linked polyubiquitin chains, leading to the inhibition of NF- κ B activation.[1][2][3] This targeted interference with TRAF6 E3 ligase activity makes **C25-140** a valuable tool for studying the roles of TRAF6 in various physiological and pathological processes, particularly in the realms of immunity and inflammation.[1][2]

Quantitative Data Summary

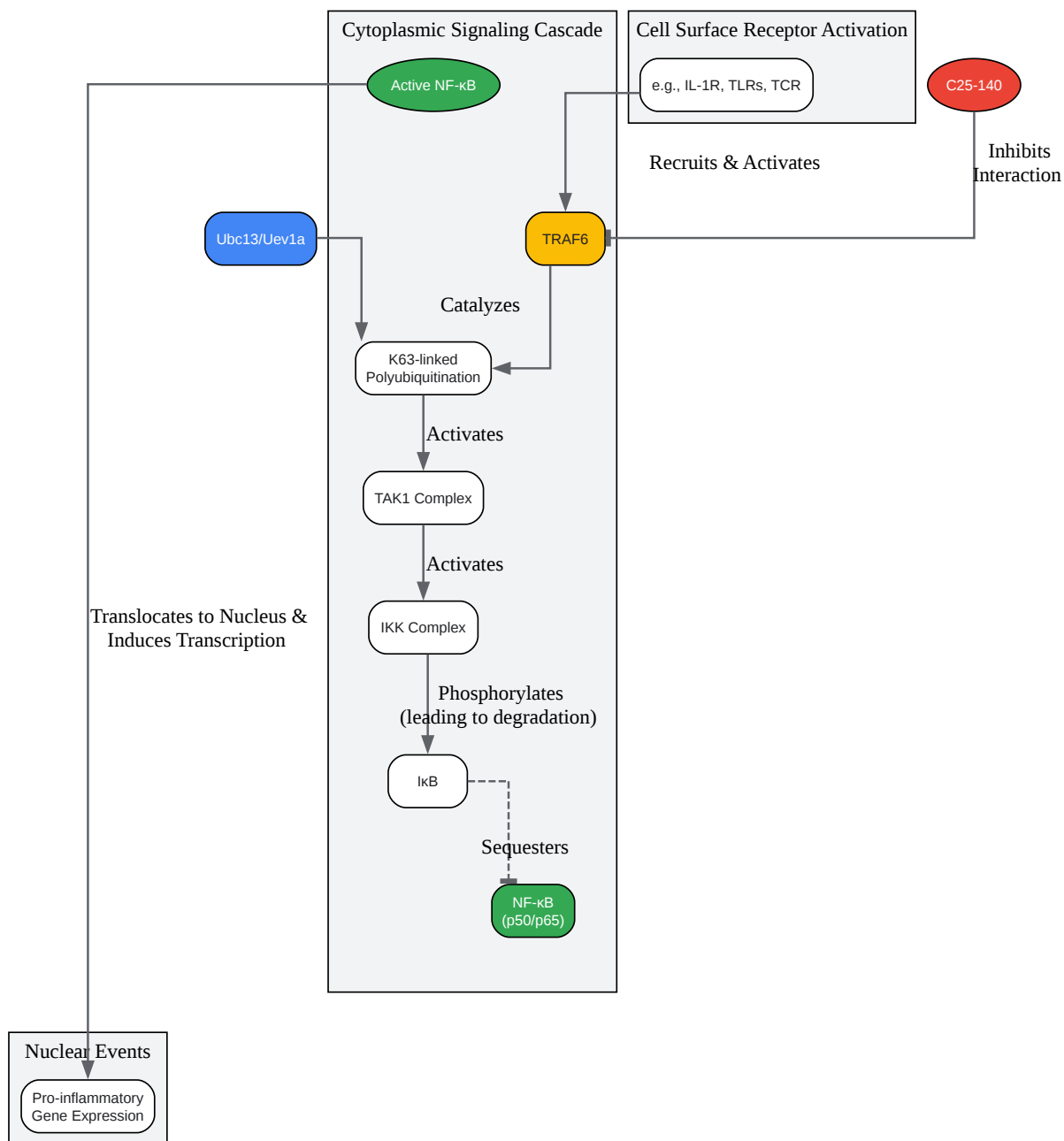
The following tables summarize the key quantitative data reported for **C25-140**, providing a clear comparison of its activity in various experimental settings.

Parameter	Value	Assay	Reference
IC50	2.8 μ M	AlphaScreen assay (TRAF6-Ubc13 interaction)	[5]

Animal Model	Disease	Dosage and Administration	Observed Effect	Reference
Mouse	Psoriasis	Topical application	Amelioration of symptoms	[1]
Mouse	Rheumatoid Arthritis	Intraperitoneal injection	Improvement in disease outcome	[1]

Signaling Pathway

C25-140 primarily impacts signaling pathways that are dependent on TRAF6 E3 ligase activity. The most well-characterized of these is the NF- κ B signaling pathway, which is central to inflammatory and immune responses.



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TRAF6-mediated NF-κB signaling pathway and the inhibitory action of **C25-140**.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize **C25-140** are provided below. These protocols are based on the methodologies described in the primary literature.

Co-immunoprecipitation to Assess TRAF6-Ubc13 Interaction

This protocol details the co-immunoprecipitation of TRAF6 to determine its interaction with endogenous Ubc13 in the presence of **C25-140**.

Cell Culture and Lysis:

- Seed HEK293T cells and transfect with a construct expressing HA-tagged TRAF6.
- Prior to harvesting, treat the cells with the desired concentrations of **C25-140** or DMSO (vehicle control) for the specified duration.
- Wash the cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
- Centrifuge the lysates to pellet cell debris and collect the supernatant.

Immunoprecipitation:

- Pre-clear the cell lysates by incubating with protein A/G-agarose beads.
- Incubate the pre-cleared lysates with an anti-HA antibody overnight at 4°C with gentle rotation.
- Add protein A/G-agarose beads and incubate for an additional 1-2 hours to capture the immune complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding.

Western Blot Analysis:

- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against HA (to detect TRAF6) and Ubc13.
- Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.



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A streamlined workflow for the co-immunoprecipitation experiment.

In Vitro Ubiquitination Assay

This assay assesses the ability of **C25-140** to directly inhibit the E3 ligase activity of TRAF6 in a cell-free system.

Reaction Setup:

- Prepare a reaction mixture containing ubiquitin, E1 activating enzyme, the E2 conjugating enzyme complex (Ubc13/Uev1a), and recombinant TRAF6 in a ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 0.5 mM DTT).
- Add varying concentrations of **C25-140** or DMSO to the reaction mixtures.
- Initiate the reaction by adding ATP.
- Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).

Detection of Ubiquitination:

- Stop the reaction by adding SDS-PAGE sample buffer.
- Boil the samples and resolve the proteins by SDS-PAGE.

- Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody that recognizes ubiquitin to visualize the formation of polyubiquitin chains.

NF-κB Reporter Gene Assay

This cell-based assay is used to determine the effect of **C25-140** on the transcriptional activity of NF-κB.

Cell Culture and Treatment:

- Use a cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter construct under the control of an NF-κB response element.
- Seed the cells in a multi-well plate and allow them to adhere.
- Pre-treat the cells with different concentrations of **C25-140** or DMSO.
- Stimulate the cells with an NF-κB activator, such as TNFα or IL-1β, for a defined period.

Luciferase Assay:

- Lyse the cells using a luciferase assay lysis buffer.
- Add the luciferase substrate to the cell lysates.
- Measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.
- Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

This technical guide provides a foundational understanding of the biological target and mechanism of action of **C25-140**. The detailed protocols and quantitative data serve as a valuable resource for researchers and scientists seeking to utilize this compound in their studies of TRAF6-mediated signaling pathways and their roles in health and disease.

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